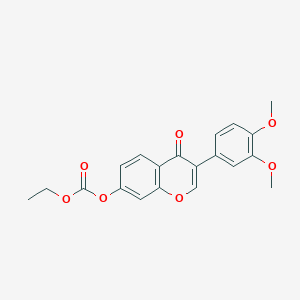

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

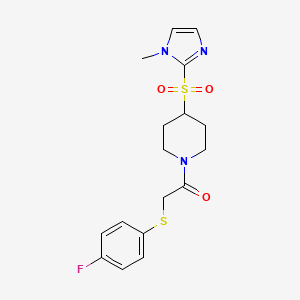

The compound "3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl ethyl carbonate" is a derivative of chromenone, which is a class of compounds known as coumarins. These compounds have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related chromenone compounds involves the reaction of hydroxybenzaldehydes with methoxyphenylacetic acids in the presence of sodium acetate and acetic anhydride, as described in the first paper . Another approach to synthesizing chromenone derivatives, such as the 4-(3,4-dimethoxyphenyl)chromenone-crown ethers, involves the reaction of trihydroxy- or triacetoxybenzenes with ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate in acidic conditions, followed by cyclic condensation with polyethylene glycol ditosylates in the presence of alkali carbonates .

Molecular Structure Analysis

The molecular structure of chromenone derivatives can be complex, with the potential for various substituents and structural modifications. For instance, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic system with specific cell constants and featured π-π stacking of aromatic residues . This suggests that similar chromenone derivatives, including the compound of interest, may also exhibit interesting structural characteristics.

Chemical Reactions Analysis

Chromenone compounds can undergo various chemical reactions. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates can react with S-methylisothiosemicarbazide hydroiodide to form different products depending on the reaction conditions . This indicates that the compound may also participate in diverse chemical reactions, which could be exploited for the synthesis of novel materials or biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromenone derivatives can be influenced by their molecular structure. For instance, the crystal structure of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one reveals intramolecular hydrogen bonding, which could affect its physical properties such as solubility and melting point . The synthesis of 3-oxo-α-ionol ethyl carbonate, although not the same compound, involves an esterification reaction that could be relevant to the synthesis and properties of the compound of interest .

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Research on similar compounds, like 4-(3,4-dimethoxyphenyl)chromenone-crown ethers, explores their synthesis for applications in cation binding and fluorescence spectroscopy. The synthesis involves reactions with ethyl 3-(3,4-dimethoxyphenyl)-3-oxopropanoate, showcasing applications in supramolecular chemistry and sensor technology (Gündüz et al., 2009).

Catalysis and Green Chemistry

The use of hydrotalcite-type materials as catalysts for synthesizing dimethyl carbonate from ethylene carbonate and methanol highlights the role of organic carbonates in green chemistry and catalysis (Watanabe & Tatsumi, 1998). This research points to the importance of developing eco-friendly catalysts and processes for producing valuable chemicals.

Materials Science and Battery Technology

Studies on the oxidative stability of solvents like ethylene carbonate for lithium-ion battery use demonstrate the critical role of organic carbonates in electrolyte solutions for energy storage technologies. The investigations help in understanding the oxidative decomposition mechanisms of these solvents, which is vital for improving battery performance and safety (Xing et al., 2009).

Organic Carbonates Synthesis

Research on synthesizing cyclic and acyclic carbonates from CO2 and alcohols without metal catalysts or inorganic bases offers insights into sustainable chemistry practices. These processes enable the production of ethylene carbonate, propylene carbonate, and dimethyl carbonate, highlighting the versatility and environmental benefits of organic carbonates synthesis (Lim et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] ethyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-4-25-20(22)27-13-6-7-14-17(10-13)26-11-15(19(14)21)12-5-8-16(23-2)18(9-12)24-3/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKSEKDDGLHWFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)

![2-chloro-4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2532466.png)

![2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetic Acid](/img/structure/B2532467.png)

![3-Bromo-2-chloro-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2532468.png)

![N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2532473.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2532475.png)

![6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2532481.png)